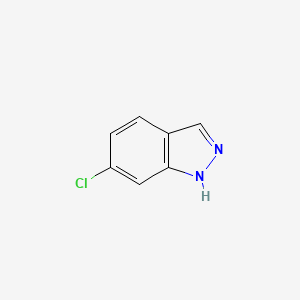

6-Chloro-1H-indazole

Vue d'ensemble

Description

6-Chloro-1H-indazole is a chemical compound with the molecular formula C7H5ClN2 . It is an important heterocyclic compound used in organic synthesis .

Synthesis Analysis

There are several methods for the synthesis of indazole derivatives. One method involves the selective electrochemical synthesis of 1H-indazoles . Another approach is a practical, metal-free synthesis of 1H-Indazoles . The synthesis of pyridin-3-amine derivatives has also been reported .Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole .Chemical Reactions Analysis

The reactions of indazoles can be influenced by the nature of the cathode material. For example, when a reticulated vitreous carbon cathode was used, a wide range of 1H-indazole N-oxides were selectively synthesized . Another study reported the addition mechanism of 1H-Indazole .Applications De Recherche Scientifique

Antimicrobial Activity

Indazole compounds have been studied for their antimicrobial properties. For instance, derivatives of indazole have shown moderate-to-high activity against various bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anti-inflammatory Applications

The indazole derivative ITB, which is a novel inhibitor of cyclo-oxygenase-2 (COX-2), has been investigated for its potential to reduce catabolic or anti-inflammatory mediators in osteoarthritis cartilage .

Herbicidal Activity

Studies on indazolyl compounds have shown promising results in inhibiting root growth in plants like Arabidopsis thaliana, indicating potential herbicidal applications .

Cancer Therapy

Indazole derivatives have been assessed for their potency as tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors, which are relevant in cancer therapy .

Mécanisme D'action

Target of Action

6-Chloro-1H-indazole, like other indazole derivatives, has been found to interact with a variety of biological targets. The primary targets include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively . Another significant target is cyclo-oxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .

Mode of Action

The compound’s interaction with its targets leads to their inhibition, regulation, and/or modulation . For instance, as a COX-2 inhibitor, it can reduce the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The action of 6-Chloro-1H-indazole affects several biochemical pathways. In the context of its anti-inflammatory activity, it inhibits the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in the inflammatory response, and their reduction leads to a decrease in inflammation.

Result of Action

The molecular and cellular effects of 6-Chloro-1H-indazole’s action are primarily related to its anti-inflammatory activity. By inhibiting the production of key inflammatory mediators, it can effectively reduce inflammation and associated symptoms . Additionally, it may also have potential anticancer effects through its interaction with CHK1, CHK2, and SGK kinases .

Safety and Hazards

Orientations Futures

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on developing methods to construct these heterocycles with better biological activities . The medicinal properties of indazole need to be explored further for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZQHUVRBPILAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329119 | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698-25-9 | |

| Record name | 698-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

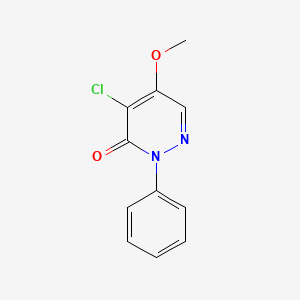

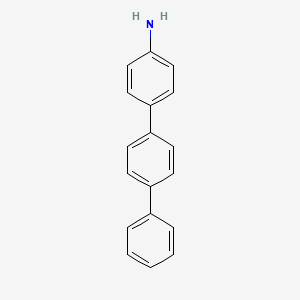

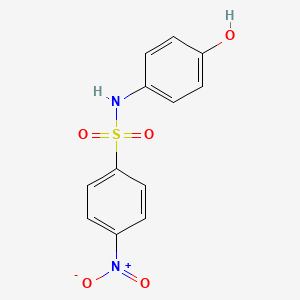

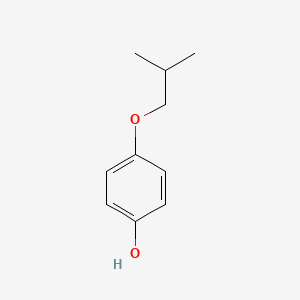

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 6-chloro-1H-indazole as highlighted in the research?

A1: Research indicates that 6-chloro-1H-indazole exhibits inhibitory activity against Lactoperoxidase (LPO) []. LPO is an important antimicrobial enzyme found in biological systems, contributing to natural defenses against various microorganisms. The study demonstrated that 6-chloro-1H-indazole, along with other indazole derivatives, effectively inhibited LPO activity, suggesting its potential as a lead compound for developing novel antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications in this area.

Q2: How does the structure of 6-chloro-1H-indazole relate to its activity as an LPO inhibitor?

A2: While the provided research [] doesn't delve into the specific structure-activity relationship of 6-chloro-1H-indazole and LPO inhibition in detail, it does highlight that all tested indazole derivatives, including 6-chloro-1H-indazole, demonstrated inhibitory effects. This suggests that the core indazole structure plays a crucial role in binding to and inhibiting LPO. Further investigation into the specific interactions between the chlorine atom at the 6th position and the enzyme's active site would be necessary to fully elucidate its contribution to inhibitory potency.

Q3: Has 6-chloro-1H-indazole been explored in the context of cancer research?

A3: While 6-chloro-1H-indazole itself isn't directly mentioned in the context of cancer research in the provided papers, a closely related compound, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione (8a), displayed significant antitumor activity against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia cells []. This suggests that modifications to the core structure of 6-chloro-1H-indazole, such as the introduction of an aziridine group and a 4,7-dione moiety, can lead to potent antitumor activity. This finding highlights the potential of 6-chloro-1H-indazole as a scaffold for developing novel anticancer agents.

Q4: Are there efficient synthesis methods available for 6-chloro-1H-indazole?

A4: While a specific synthesis route for 6-chloro-1H-indazole isn't detailed in the provided research, a related compound, 4-bromo-6-chloro-1H-indazole, was successfully synthesized []. This synthesis involved a multi-step process starting from 2-fluoroaniline and utilizing reactions such as chlorination, bromination, diazotization, and reaction with hydrazine hydrate. This suggests that similar synthetic strategies could be adapted for the synthesis of 6-chloro-1H-indazole by employing appropriate starting materials and reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)

![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)

![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)

![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)

![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)